molecular formula C29H48O3 B100787 Cholesteryl methyl carbonate CAS No. 15507-52-5

Cholesteryl methyl carbonate

Cat. No.: B100787
CAS No.: 15507-52-5
M. Wt: 444.7 g/mol
InChI Key: WHMGDIMLSAAHJQ-UHFFFAOYSA-N
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Description

Cholesteryl methyl carbonate (CMC) is a cholesterol derivative where the hydroxyl group of cholesterol is replaced by a methyl carbonate group. Its chemical formula is C₂₉H₄₈O₃ (CAS: 15507-52-5) . CMC belongs to the family of cholesteryl alkyl carbonates, which are synthesized via reactions between cholesteryl chloroformate and alkanols . These compounds are studied for their liquid crystalline (LC) properties, which are influenced by the length and structure of the alkyl chain . CMC is commercially available and used in research, pharmaceuticals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl methyl carbonate can be synthesized through the reaction of cholesterol with methyl chloroformate in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the carbonate ester formation.

Chemical Reactions Analysis

Types of Reactions: Cholesteryl methyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: The carbonate ester group can be hydrolyzed to yield cholesterol and methanol under acidic or basic conditions.

    Transesterification: This reaction involves the exchange of the methyl group with another alcohol, resulting in the formation of different cholesteryl esters.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives of cholesterol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Transesterification: Alcohols and catalysts such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Cholesterol and methanol.

    Transesterification: Various cholesteryl esters.

    Oxidation: Oxidized cholesterol derivatives.

Scientific Research Applications

Applications in Drug Delivery

2.1 Liposomal Formulations

Recent studies have highlighted the potential of cholesteryl methyl carbonate in enhancing the efficacy of drug delivery systems. For instance, a study demonstrated that incorporating CMC into liposomal formulations significantly improved the bioavailability and distribution of doxorubicin, a commonly used chemotherapeutic agent. The liposomes containing CMC exhibited enhanced cellular uptake and cytotoxicity against cancer cells compared to free drug formulations .

2.2 Antitumor Activity

This compound has been investigated for its role in enhancing the antitumor effects of various compounds. A notable case study involved the use of NGR-poly(2-ethyl-2-oxazoline)-cholesteryl methyl carbonate conjugates that improved the therapeutic effects of quercetin liposomes in triple-negative breast cancer models. The study reported a significant reduction in tumor growth, demonstrating the compound's potential as an effective carrier for anticancer drugs .

Applications in Bioimaging

Cholesteryl derivatives, including CMC, have been explored for their applications in bioimaging due to their ability to form stable nanoparticles that can encapsulate imaging agents. These nanoparticles can be designed to target specific tissues or cells, offering enhanced contrast in imaging modalities such as fluorescence microscopy and MRI . The incorporation of this compound into imaging agents has shown promise in improving their stability and targeting capabilities.

Material Science Applications

4.1 Liquid Crystals

This compound is also utilized in the development of liquid crystal materials due to its mesogenic properties. Research has indicated that CMC can form thermotropic liquid crystals that exhibit unique optical properties, making them suitable for applications in display technologies and sensors . The crystallographic data for this compound reveals insights into its phase behavior and molecular arrangement, crucial for understanding its performance in liquid crystal applications .

4.2 Polymer Composites

The incorporation of this compound into polymer matrices has been studied to enhance the mechanical properties and biocompatibility of materials used in biomedical devices. The synthesis of poly(urethane) composites with CMC has shown improved flexibility and strength, making them suitable for applications such as tissue engineering scaffolds .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Drug DeliveryEnhanced bioavailability and cellular uptake of doxorubicin-loaded liposomes
Antitumor ActivityImproved therapeutic effects in triple-negative breast cancer models
BioimagingDevelopment of stable nanoparticles for targeted imaging
Liquid CrystalsFormation of thermotropic liquid crystals with unique optical properties
Polymer CompositesImproved mechanical properties in biomedical device materials

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Cholesteryl alkyl carbonates vary in their alkyl chain length and branching, leading to distinct physicochemical and mesomorphic properties. Below is a detailed comparison:

Structural and Phase Behavior Differences

Compound CAS Number Alkyl Chain Phase Behavior Key Findings from Research
Cholesteryl methyl carbonate 15507-52-5 Methyl (C1) Cholesteric mesophase Shortest chain; exhibits cholesteric phases but lacks smectic phases due to limited chain flexibility .
Cholesteryl ethyl carbonate 23836-43-3 Ethyl (C2) Cholesteric mesophase Similar to CMC but slightly broader mesophase range due to longer chain .
Cholesteryl hexyl carbonate 15455-80-8 Hexyl (C6) High freezing point Forms cholesteric phases but solidifies at higher temperatures, limiting LC applications .
Cholesteryl oleyl carbonate (COC) 17110-51-9 Oleyl (C18, unsaturated) Cholesteric/smectic Exhibits both cholesteric and smectic phases; low melting point (~20°C) enables use in thermochromic LC mixtures .
Cholesteryl octyl carbonate - Octyl (C8) Smectic mesophase First in the series to show monotropic smectic phases, enhancing thermal stability .

Physical and Acoustic Properties

  • COC : Acoustic parameters (e.g., adiabatic compressibility, ultrasonic velocity) have been extensively studied for industrial QC .
  • CMC: No direct acoustic data available, but its shorter chain likely results in higher density and viscosity compared to COC .

Commercial Availability

  • CMC : Supplied by Guangzhou Choe Chemicals and BOC Sciences .
  • COC : Available from Sigma-Aldrich, Pressure Chemical Company, and others .

Key Research Findings

Alkyl Chain Impact :

  • Longer chains (≥C8) enable smectic phases, while shorter chains (C1–C6) favor cholesteric phases .
  • Unsaturated chains (e.g., oleyl in COC) reduce melting points and enhance LC stability .

Thermochromic Blends: Ternary mixtures of COC, cholesteryl nonanoate, and cholesteryl benzoate are standard in thermochromic applications due to tunable color transitions .

Synthetic Challenges :

  • Shorter alkyl chains (e.g., methyl, ethyl) require precise stoichiometry to avoid side reactions .

Biological Activity

Cholesteryl methyl carbonate (Chol-MC) is a cholesterol derivative that has garnered attention due to its potential applications in drug delivery systems and its unique biological activities. This article explores the biological activity of Chol-MC, focusing on its synthesis, properties, and relevant case studies.

This compound is synthesized through the reaction of cholesterol with methyl chloroformate. This modification introduces a carbonate group, enhancing its amphiphilic characteristics, which are crucial for forming liposomes and other drug delivery vehicles. The structural formula can be represented as follows:

C27H46O3\text{C}_{27}\text{H}_{46}\text{O}_3

Biological Activity

Chol-MC exhibits several noteworthy biological activities:

  • Drug Delivery : Chol-MC is primarily used in the formulation of liposomes, which are spherical vesicles that can encapsulate drugs. The incorporation of Chol-MC into liposomal formulations enhances their stability and circulation time in the bloodstream, making them effective for targeted drug delivery.
  • pH-Sensitivity : Research indicates that liposomes modified with Chol-MC demonstrate pH-sensitive properties. For instance, studies have shown that these liposomes release their payload more effectively at lower pH levels (e.g., in tumor microenvironments), which can enhance the therapeutic efficacy of encapsulated drugs like doxorubicin .
  • Cellular Uptake : Chol-MC-modified liposomes have been shown to improve cellular uptake in various cancer cell lines. Flow cytometric analyses reveal that these liposomes facilitate greater fusion with cell membranes at acidic pH, promoting drug delivery directly into target cells .

1. EPR Study of γ-Irradiated this compound

A study utilized Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the effects of gamma irradiation on this compound crystals. The findings indicated that irradiation altered the magnetic properties of Chol-MC, suggesting potential applications in radiation therapy .

2. Boron Neutron Capture Therapy (BNCT)

Chol-MC has been explored as a component in boronated liposome formulations for BNCT, a targeted cancer treatment method. In preclinical studies, these formulations demonstrated selective accumulation in tumor tissues while minimizing exposure to healthy tissues. The therapeutic ratios achieved were promising, indicating that Chol-MC could enhance the effectiveness of BNCT by improving boron delivery to cancer cells .

Data Tables

Study Findings Applications
EPR Study on γ-Irradiated Chol-MCAltered magnetic properties post-irradiationPotential use in radiation therapy
BNCT with Boronated LiposomesSelective tumor targeting with favorable therapeutic ratiosCancer treatment
pH-Sensitive LiposomesEnhanced drug release at acidic pHImproved chemotherapy efficacy

Q & A

Q. Basic: What are the recommended methods for synthesizing and purifying cholesteryl methyl carbonate (CMC) for laboratory use?

Methodological Answer:
CMC is synthesized via esterification of cholesterol with methyl chloroformate under anhydrous conditions. A typical protocol involves:

  • Dissolving cholesterol in dry pyridine or dichloromethane with a catalytic amount of 4-dimethylaminopyridine (DMAP).
  • Slow addition of methyl chloroformate at 0–5°C under nitrogen atmosphere to prevent hydrolysis .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to remove unreacted cholesterol and byproducts .
  • Purity validation using TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and NMR (characteristic peaks: δ 3.75 ppm for methyl carbonate -OCH3, δ 5.35 ppm for cholesterol C5-C6 double bond) .

Q. Basic: How can researchers characterize the structural and thermal properties of CMC?

Methodological Answer:

  • Structural Confirmation:
    • 1H/13C NMR : Verify the methyl carbonate group (13C peak at ~155 ppm for carbonate carbonyl) and cholesterol backbone .
    • FTIR : Absorbance at ~1740 cm⁻¹ (C=O stretch of carbonate) and 1250 cm⁻¹ (C-O-C asymmetric stretch) .
  • Thermal Analysis:
    • DSC : Measure phase transitions; CMC typically exhibits a melting point near 20–25°C, with liquid crystalline behavior observed in mixtures (e.g., with cholesteryl benzoate) .
    • Polarized Optical Microscopy : Identify cholesteric texture (fingerprint patterns) in liquid crystal phases .

Q. Advanced: What experimental challenges arise when studying CMC’s role in liquid crystal systems, and how can they be addressed?

Methodological Answer:

  • Challenge 1: Temperature-dependent phase behavior.
    • CMC’s helical pitch in cholesteric phases varies with temperature, affecting optical properties. Use precise temperature controllers (±0.1°C) and calibrated thermistors during experiments .
  • Challenge 2: Sensitivity to impurities.
    • Trace water or unreacted cholesterol disrupts liquid crystal alignment. Pre-dry solvents over molecular sieves and validate purity via HPLC .
  • Methodological Solution:
    • Prepare binary/ternary mixtures (e.g., CMC with cholesteryl nonanoate) to stabilize mesophases. Optimize ratios using phase diagrams (e.g., 45% CMC, 45% cholesteryl pelargonate, 10% benzoate for 26–30°C sensitivity) .

Q. Advanced: How does CMC’s molecular structure influence its performance in drug delivery systems?

Methodological Answer:

  • Lipid Bilayer Integration:
    • The methyl carbonate group enhances CMC’s amphiphilicity compared to cholesterol esters, improving micelle or liposome stability. Use fluorescence quenching assays to quantify membrane incorporation efficiency .
  • Drug Loading Capacity:
    • CMC’s rigid steroid core and flexible carbonate tail enable higher hydrophobic drug encapsulation (e.g., paclitaxel). Optimize loading via solvent evaporation or thin-film hydration, monitoring efficiency via UV-Vis spectroscopy .
  • In Vivo Stability:
    • Enzymatic cleavage of the carbonate bond by esterases may limit sustained release. Test degradation kinetics in serum-containing media using LC-MS .

Q. Advanced: How should researchers address contradictions in reported acoustic/thermodynamic data for CMC?

Methodological Answer:

  • Data Variability Sources:
    • Sample Purity : Impurities (e.g., residual solvents) alter density and ultrasonic velocity. Cross-validate purity via elemental analysis .
    • Measurement Conditions : Adiabatic compressibility and Wada’s constant vary with temperature gradients. Standardize protocols (e.g., 25°C ± 0.5°C, degassed samples) .
  • Resolution Strategy:
    • Perform comparative studies using CMC from multiple synthesis batches. Apply multivariate regression to isolate temperature/purity effects .

Q. Advanced: What strategies improve the stability of CMC in aqueous formulations for biomedical applications?

Methodological Answer:

  • Nanoparticle Stabilization:
    • Use PEGylation or co-formulation with phospholipids (e.g., DPPC) to reduce hydrolysis. Monitor colloidal stability via dynamic light scattering (DLS) over 14 days .
  • Lyophilization:
    • Lyophilize CMC liposomes with cryoprotectants (trehalose/sucrose). Reconstitute in PBS and assess drug retention via HPLC .
  • pH Optimization:
    • CMC degrades rapidly at pH > 8.0. Buffer formulations at pH 6.5–7.4 and track degradation kinetics using NMR .

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(32-27(30)31-6)14-16-28(21,4)26(23)15-17-29(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMGDIMLSAAHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935126
Record name Cholest-5-en-3-yl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15507-52-5
Record name Cholest-5-en-3-ol (3beta)-, 3-(methyl carbonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015507525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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